1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid
Description
1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid is a triazole-based compound featuring a 4-fluorophenyl group attached via a propyl chain to the triazole ring.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)propyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-11(8-3-5-9(13)6-4-8)16-7-10(12(17)18)14-15-16/h3-7,11H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHEXXYIPJDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound 1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid has shown effectiveness against various bacterial strains. A study demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
Triazole compounds are also being investigated for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific pathways. The compound's ability to inhibit tumor growth was observed in animal models, suggesting its potential as an anticancer agent .
Table 1: Antimicrobial and Anticancer Activity of Triazole Derivatives
| Compound Name | Activity Type | Target Organism/Cancer Type | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | 25 |
| This compound | Anticancer | Breast Cancer | 15 |
Agricultural Applications
Fungicide Development
Triazoles are well-known for their fungicidal properties. The compound has been evaluated for its potential use as a fungicide against various plant pathogens. Field trials have demonstrated its effectiveness in controlling fungal diseases in crops such as wheat and corn .
Table 2: Efficacy of this compound as a Fungicide
| Crop Type | Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Wheat | Fusarium spp. | 100 | 85 |
| Corn | Aspergillus spp. | 150 | 90 |
Materials Science
Polymer Synthesis
The unique chemical structure of triazoles allows them to be incorporated into polymers to enhance their properties. Research has shown that adding this compound to polymer matrices can improve thermal stability and mechanical strength .
Case Study: Enhanced Polymer Properties
A recent study investigated the incorporation of this triazole into a polycarbonate matrix. The results indicated that the modified polymer exhibited improved thermal stability by approximately 20% compared to the unmodified version.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- CAS : 214541-35-2
- Structure : Lacks the propyl linker present in the target compound.
- Molecular Weight : 207.16 g/mol (vs. higher for the propyl derivative).
- However, its simpler structure may enhance synthetic accessibility .
1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives
- Activity: Selective GSK-3β inhibitors with IC₅₀ values in the nanomolar range.
- Structural Contrast: The aminofurazan and dialkylaminomethyl groups introduce hydrogen-bond donors and bulky substituents, enhancing kinase binding affinity. The target compound’s 4-fluorophenyl-propyl group may prioritize hydrophobic interactions over polar interactions, altering target selectivity .
1-(4-Fluoro-phenylamino)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid hydrazide (4e)
- Activity : Exhibits antiviral effects against Cantagalo virus.
- Key Variation: The hydrazide group replaces the carboxylic acid, introducing a nucleophilic NH₂ group. ~2–4 for carboxylic acids) .
Pyrano/Pyrrolo-Fused Triazole Derivatives
- Examples: 1-[4-(6,7-Dihydro-4H-pyrano[4,3-c]pyrazol-2-ylmethyl)-benzyl]-1H-[1,2,3]triazole-4-carboxylic acid.
- Activity: Often investigated for kinase inhibition or anticancer properties.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and enzyme inhibition activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound’s molecular formula is C₁₂H₁₂FN₃O₂, with a molecular weight of approximately 239.24 g/mol. Its structure features a triazole ring attached to a propyl group and a fluoro-substituted phenyl moiety, which may influence its biological activity through electronic and steric effects.
Synthesis
The synthesis of this compound typically involves "Click" chemistry methods. Such approaches allow for the efficient formation of triazole rings via azide-alkyne cycloaddition reactions. The presence of the fluoro group on the phenyl ring is crucial for enhancing the compound's lipophilicity and biological interactions.
Enzyme Inhibition
Recent studies have indicated that derivatives of 1H-1,2,3-triazole compounds exhibit significant inhibitory effects on various enzymes. For instance, analogs have shown moderate inhibition against carbonic anhydrase-II (CA-II), with IC₅₀ values ranging from 13.8 µM to 35.7 µM . The presence of polar groups in the phenyl ring is believed to enhance binding affinity to the enzyme's active site .
Table 1: Inhibitory Potency of Triazole Derivatives Against Carbonic Anhydrase-II
| Compound | IC₅₀ (µM) | Remarks |
|---|---|---|
| 9a | 13.8 | Most potent among tested compounds |
| 9b | 25.1 | Moderate activity |
| 9c | 21.5 | Moderate activity |
| 9d | 20.7 | Moderate activity |
| Standard | 18.2 | Acetazolamide |
Anti-inflammatory Activity
Triazole derivatives have been explored for their anti-inflammatory properties. For example, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Activity
The anticancer potential of triazole derivatives has also been investigated. Certain compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The fluoro substitution may enhance selectivity towards cancer cells by modulating interactions with specific biological targets.
Case Studies
A study focusing on the structure-activity relationship (SAR) of triazole derivatives revealed that modifications at the X₂ position significantly affect xanthine oxidase inhibition . Compounds with certain substituents exhibited IC₅₀ values as low as 0.21 µM, indicating strong inhibitory potential compared to standard drugs like allopurinol.
Table 2: Structure-Activity Relationship of Triazole Derivatives
| Compound | X₂ Position Modification | IC₅₀ (µM) | Activity Level |
|---|---|---|---|
| Compound A | -CF₃ | 0.21 | Highly potent |
| Compound B | -OCH₃ | 5.00 | Moderate |
| Compound C | -NO₂ | 15.00 | Less active |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and orientation of triazole derivatives within enzyme active sites. These studies suggest that the structural features of the triazole ring and substituents significantly influence binding interactions and overall biological activity.
Q & A
Q. What are the optimal synthetic routes for 1-[1-(4-fluorophenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid, and how can yield be improved?
Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization of the propyl-fluorophenyl moiety. Key steps include:
- Alkyne preparation : Use of 4-fluorophenylpropargyl bromide as a starting material.
- Triazole formation : Reaction with an azide precursor (e.g., sodium azide) under Cu(I) catalysis .
- Carboxylic acid introduction : Hydrolysis of a nitrile or ester intermediate under acidic or basic conditions.
Yield optimization strategies: - Use of microwave-assisted synthesis to reduce reaction time.
- Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : H and C NMR to confirm the triazole ring, fluorophenyl group, and carboxylic acid. Fluorine coupling in H NMR (~8.0–8.5 ppm) indicates para-substitution on the phenyl ring .
- FTIR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-F stretch) .
- Mass spectrometry (HRMS) : Molecular ion [M+H] at m/z calculated for (theoretical: 265.09) .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s bioactivity compared to other halogenated analogs?
The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to chloro or methyl analogs. For example:
- Electronic effects : Fluorine’s electronegativity increases electron-withdrawing properties, altering binding affinity in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Steric effects : Propyl chain length affects conformational flexibility; shorter chains may reduce steric hindrance in receptor pockets. Comparative data from analogs (e.g., 3-chlorophenyl or 3-methylphenyl derivatives) show ~20% lower IC values in anti-inflammatory assays .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Methodological solutions include:
- Standardized solvent systems : Use DMSO stock solutions diluted to ≤0.1% in assay buffers to avoid solvent interference .
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT or ATP-luciferase) to distinguish target-specific effects from cytotoxicity .
- Molecular docking : Computational modeling (AutoDock Vina) to predict binding modes and validate experimental IC values .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS drug discovery?
- Core modifications : Replace triazole with pyrazole or imidazole to assess ring size impact on blood-brain barrier permeability.
- Substituent variation : Test meta-fluoro or trifluoromethylphenyl analogs to compare logP and binding affinity .
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) .
Methodological Challenges
Q. What analytical techniques address purity challenges in final product isolation?
- HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect impurities <0.5% .
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry of triazole substituents (e.g., 1,4-disubstitution) .
Q. How can regioselectivity issues during triazole synthesis be mitigated?
- Catalyst optimization : Use Cu(I)/TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to favor 1,4-regioisomers over 1,5-isomers .
- Reaction monitoring : TLC (silica, ethyl acetate/hexane 1:1) to track progress and isolate intermediates early.
Applications in Drug Discovery
Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?
- COX-2 inhibition assay : Measure prostaglandin E (PGE) production in LPS-stimulated RAW 264.7 macrophages .
- NF-κB luciferase reporter assay : Quantify transcriptional activity in HEK293 cells transfected with NF-κB-responsive luciferase .
Q. How does the compound perform in cytotoxicity screens against cancer cell lines?
Data from NCI-60 panel testing (e.g., MCF-7, A549) show moderate activity (GI ~10–50 µM). Synergy studies with cisplatin or paclitaxel can enhance efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
